

Synthesis of 5-Methoxycarbonylmethyluridine: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 5-Methoxycarbonyl methyl uridine

Cat. No.: B127866

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Introduction

5-Methoxycarbonylmethyluridine (mcm⁵U) is a modified nucleoside found in the wobble position of tRNA, playing a crucial role in the accurate translation of the genetic code.^{[1][2][3][4]} Its presence and modification state are linked to various cellular processes and diseases, making it a significant target for research in molecular biology and drug development.^[1] This document provides detailed protocols for the chemical synthesis of 5-methoxycarbonylmethyluridine, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methodologies, including a stereoselective approach starting from 5-formyluridine.

Chemical Synthesis Overview

The chemical synthesis of 5-methoxycarbonylmethyluridine can be achieved through several routes. A prevalent and modern approach involves the diastereoselective organocatalytic synthesis starting from 5-formyluridine. This method offers control over stereochemistry, which is crucial for studying the specific biological functions of the different isomers.^{[1][5][6]} An alternative pathway begins with a 5-malonate ester derivative of uridine.^{[7][8]}

This protocol will focus on the stereoselective synthesis from 5-formyluridine, which involves the following key steps:

- Protection of the sugar hydroxyl groups.

- Diastereoselective cyanosilylation of the 5-formyl group.
- Pinner reaction to form the methyl ester.
- Deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of 5-methoxycarbonylmethyluridine and its derivatives.

Step	Starting Material	Product	Yield (%)	Reference
Protection of 5-formyl-2',3'-O-isopropylideneuridine	5-formyl-2',3'-O-isopropylideneuridine	5'-O-tert-butyldimethylsilyl-5-formyl-2',3'-O-isopropylideneuridine	91%	[5]
Diastereoselective Cyanosilylation and Pinner Reaction (Separated Diastereomers)	Protected 5-formyluridine	(S)-5-methoxycarbonyl hydroxymethyluridine	60%	[5]
Diastereoselective Cyanosilylation and Pinner Reaction (Separated Diastereomers)	Protected 5-formyluridine	(R)-5-methoxycarbonyl hydroxymethyluridine	15%	[5]
Hydrolysis to Carboxylic Acid	(S)-5-methoxycarbonyl hydroxymethyluridine	(S)-5-carboxyhydroxymethyluridine	88%	[5]
Hydrolysis to Carboxylic Acid	(R)-5-methoxycarbonyl hydroxymethyluridine	(R)-5-carboxyhydroxymethyluridine	80%	[5]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 5-Methoxycarbonylhydroxymethyluridine from 5-Formyluridine

This protocol describes a diastereoselective synthesis of (R)- and (S)-5-methoxycarbonylhydroxymethyluridines (mchm⁵U), which are closely related to the target compound.^{[1][5][6]}

Step 1: Synthesis of 5'-O-tert-butyldimethylsilyl-5-formyl-2',3'-O-isopropylideneuridine (8)

- To a solution of 5-formyl-2',3'-O-isopropylideneuridine (1 equivalent) in acetonitrile (ACN), add imidazole (1.2 equivalents).
- Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product.
- Purify the crude product by column chromatography on silica gel using a hexane/acetone solvent system. A yield of 91% has been reported for this step.^[5]

Step 2: Diastereoselective Cyanosilylation

- Dissolve the protected 5-formyluridine (8) (1 equivalent) in an appropriate solvent (e.g., acetonitrile).
- Add a chiral ligand and a catalyst, such as titanium tetraisopropoxide [Ti(OiPr)₄], to induce diastereoselectivity.^[5]
- Add trimethylsilyl cyanide (TMSCN) to the reaction mixture.
- Stir the reaction at the specified temperature and monitor by TLC.
- After the reaction is complete, work up the mixture to isolate the diastereomerically enriched TMS-protected cyanohydrins.

Step 3: Pinner Reaction to form (S)- and (R)-mchm⁵U

- Convert the obtained cyanohydrins to the corresponding methyl esters via a Pinner reaction. This involves treatment with an acidic methanol solution.

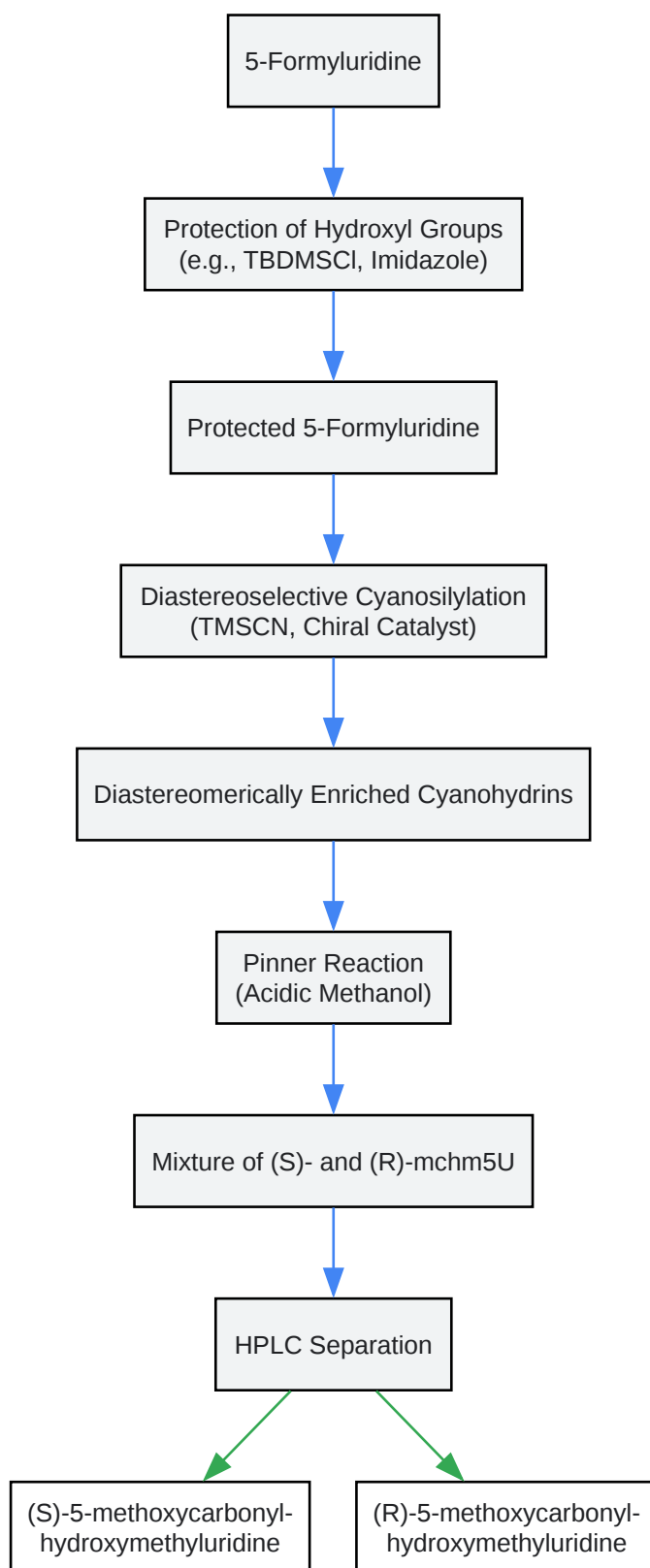
- The acidic conditions will also cleave the silyl and isopropylidene protecting groups.
- Separate the resulting diastereomers, (S)-5-methoxycarbonylhydroxymethyluridine (1) and (R)-5-methoxycarbonylhydroxymethyluridine (2), using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Reported yields for the isolated diastereomers are 60% for (S)-1 and 15% for (R)-2.[5]

Step 4: Hydrolysis to (S)- and (R)-chm⁵U (Optional)

- To obtain the corresponding carboxylic acids, hydrolyze the methyl esters.
- Dissolve the purified methyl ester (e.g., (S)-mchm⁵U) in a 1 N aqueous HCl solution.
- Stir the mixture for 24 hours at 40 °C.[5]
- Remove the solvent under reduced pressure.
- Co-evaporate the residue with water multiple times to remove excess HCl.
- Purify the crude product by RP-HPLC using water as the eluent to yield the final carboxylic acid. Reported yields are 88% for (S)-chm⁵U and 80% for (R)-chm⁵U.[5]

Visualizations

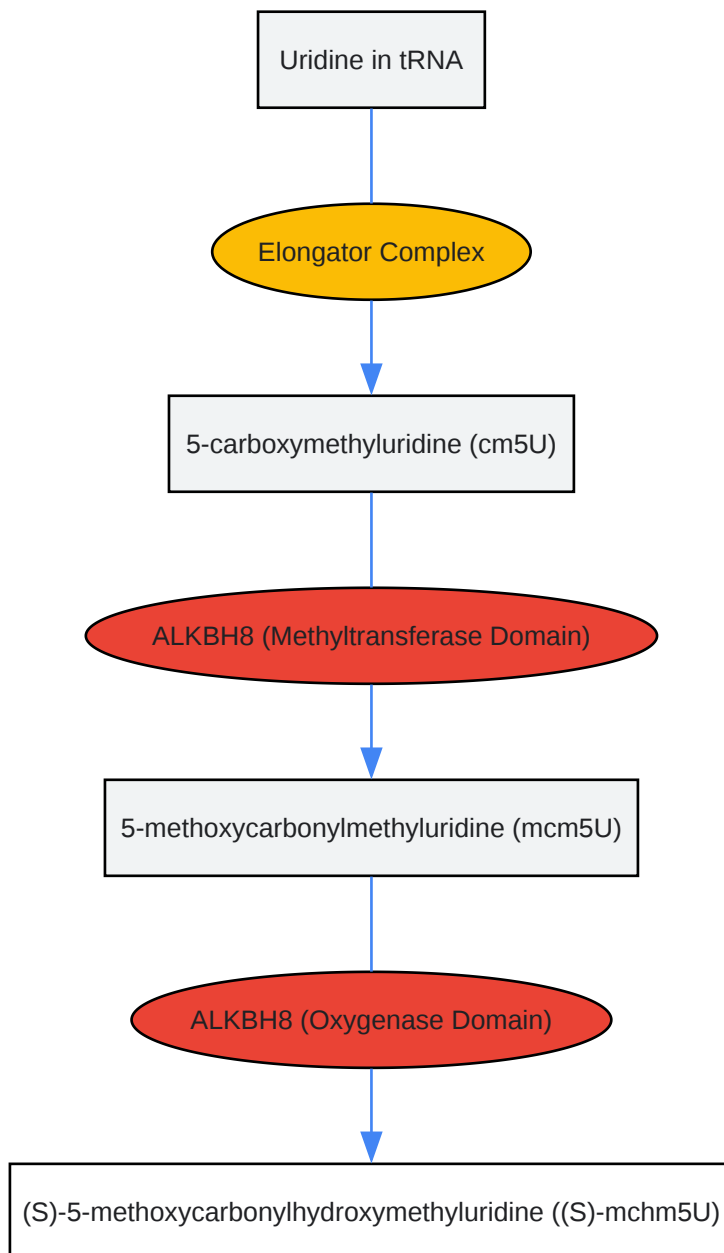
Chemical Synthesis Workflow



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Caption: Chemical synthesis workflow for 5-methoxycarbonylhydroxymethyluridine.

Biosynthetic Pathway of (S)-mchm⁵U



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Caption: Biosynthetic pathway of (S)-mchm⁵U in mammals.[1][5]

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